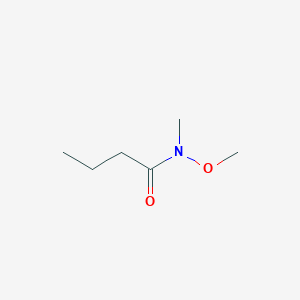
4-(Dimethylamino)-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3-methylbenzaldehyde is an organic compound that has been used in the preparation of trans-4-dimethylamino-4′-nitrostilbene . It forms colored condensation products (Schiff bases) with pyrroles and primary amines .
Synthesis Analysis
The synthesis of 4-(Dimethylamino)-3-methylbenzaldehyde involves various processes. For instance, it has been used in the chitinase assay . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)-3-methylbenzaldehyde can be analyzed using various methods. For example, the structure and dynamics of crystalline 4-(Dimethylamino)-3-methylbenzaldehyde are assessed through INS spectroscopy combined with periodic DFT calculations .Chemical Reactions Analysis
4-(Dimethylamino)-3-methylbenzaldehyde undergoes various chemical reactions. For instance, it reacts with hydrazine to form a distinct yellow color, making it useful for spectrophotometric determination of hydrazine in aqueous solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Dimethylamino)-3-methylbenzaldehyde include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . More specific properties can be determined through further studies .科学的研究の応用
Synthesis and Chemical Properties
Research into the synthesis of vanillin, a compound structurally related to 4-(Dimethylamino)-3-methylbenzaldehyde, highlights the importance of aromatic aldehydes in the perfumery, pharmaceutical, and food flavoring industries. The synthesis methods for vanillin involve several steps that are promising and practical for industrial applications (Tan Ju & Liao Xin, 2003). This suggests a potential area of research in synthesizing and modifying 4-(Dimethylamino)-3-methylbenzaldehyde for similar applications.
Catalytic Applications
Catalytic oxidation of lignins into aromatic aldehydes, including vanillin and syringaldehyde, has been extensively studied. This process is influenced by various factors such as the nature of the lignin, the oxidant, and the reaction conditions. Properly organized catalytic oxidation processes can achieve yields and selectivity close to those obtained by oxidation with nitrobenzene, highlighting the potential for efficient production of valuable chemicals from lignin (Tarabanko & Tarabanko, 2017). This research area could be relevant for exploring the catalytic applications of 4-(Dimethylamino)-3-methylbenzaldehyde in producing other valuable chemical intermediates.
Environmental Impact and Toxicity
Concerns about the environmental impact of organic UV filters, such as oxybenzone, highlight the importance of studying the environmental fate and toxicity of synthetic chemicals, including those structurally similar to 4-(Dimethylamino)-3-methylbenzaldehyde. Oxybenzone has been implicated in coral reef bleaching and is difficult to remove from water sources through common wastewater treatment techniques. This underscores the need for research into the environmental behaviors and potential toxicological effects of synthetic compounds (Schneider & Lim, 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(dimethylamino)-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-6-9(7-12)4-5-10(8)11(2)3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONFRKFJPYULD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371221 |
Source


|
| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-methylbenzaldehyde | |
CAS RN |
1424-69-7 |
Source


|
| Record name | 4-(dimethylamino)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)








